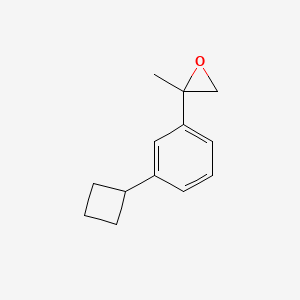

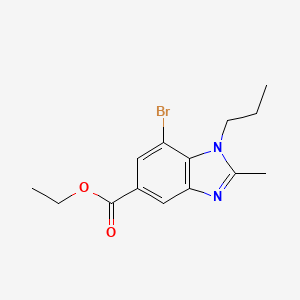

![molecular formula C12H19N5O3S B2881038 N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide CAS No. 2034371-75-8](/img/structure/B2881038.png)

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide” belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines have been studied for their potential biological activities .

Molecular Structure Analysis

Pyrrolopyrimidines have a distinctive structure with a pyrrole ring fused to a pyrimidine ring . The presence of the morpholino group and the sulfonamide group would add complexity to the molecule and potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions of pyrrolopyrimidines would largely depend on the specific substituents present on the molecule . For instance, the presence of electron-donating or electron-withdrawing groups could influence the compound’s reactivity .科学的研究の応用

Structural Analysis and Synthetic Approaches

Compounds structurally related to N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide have been extensively studied for their crystal structures, providing insights into their molecular conformations and potential for forming supramolecular assemblies. For instance, the analysis of related sulfonamide-based compounds revealed intricate molecular conformations stabilized by intramolecular interactions and their ability to form dimers and chains through hydrogen bonding in the crystal lattice (Kumar et al., 2012). Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceutical development.

Biological Activity and Therapeutic Potential

Sulfonamide hybrids, incorporating various pharmacophores, exhibit a broad range of biological activities. Recent advances have highlighted the synthesis and biological evaluation of sulfonamide-based hybrids, showing significant potential in antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain applications (Ghomashi et al., 2022). This research underscores the versatility of sulfonamide moieties when combined with other biologically active scaffolds, suggesting potential avenues for developing new therapeutic agents.

Antioxidant and Neuroprotective Applications

Compounds bearing sulfonamide groups have been identified as potential multifunctional antioxidants, offering prospects for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD). These compounds exhibit properties that protect cells against oxidative stress, suggesting their utility in preventive treatments (Jin et al., 2010). The integration of sulfonamide groups with free radical scavenging and metal chelating functionalities indicates a promising strategy for developing therapies against oxidative stress-related conditions.

作用機序

Target of Action

The primary target of N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound exerts significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound also induces apoptosis, a programmed cell death process, further contributing to its anti-proliferative effects .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis . The compound has shown superior cytotoxic activities against various cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3S/c1-15(2)21(18,19)17-8-10-7-13-12(14-11(10)9-17)16-3-5-20-6-4-16/h7H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZANNJAUWLLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

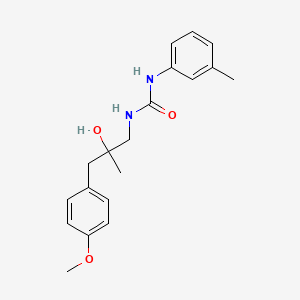

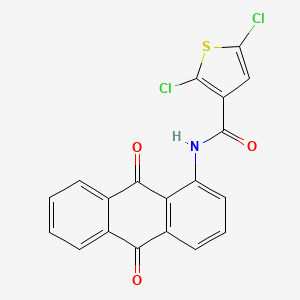

![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)

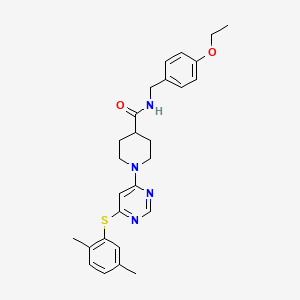

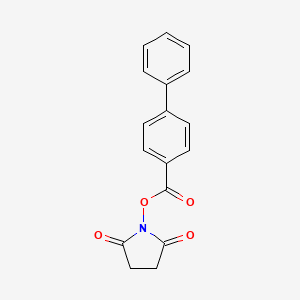

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)

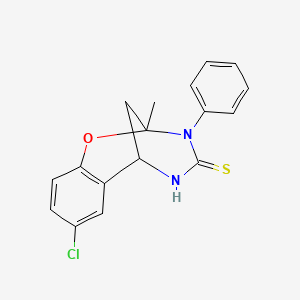

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)

![N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2880965.png)

![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2880972.png)